molecular formula C14H16ClNO2 B2600773 [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride CAS No. 738561-57-4

[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride

Cat. No. B2600773
CAS RN: 738561-57-4
M. Wt: 265.74
InChI Key: AKWJIINFZUJROU-UHFFFAOYSA-N
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Description

[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride, also known as Phenoxybenzamine hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent and selective alpha-adrenergic receptor antagonist that has been shown to have significant effects on the cardiovascular and nervous systems.

Mechanism Of Action

[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride works by blocking the alpha-adrenergic receptors, which are responsible for regulating blood pressure and heart rate. By blocking these receptors, [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride causes vasodilation and a decrease in blood pressure. It also causes relaxation of smooth muscles in the gastrointestinal tract and urinary bladder.
Biochemical and Physiological Effects:
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride has been shown to have significant effects on the cardiovascular and nervous systems. It causes vasodilation and a decrease in blood pressure, which can be useful in the treatment of hypertension. It also causes relaxation of smooth muscles in the gastrointestinal tract and urinary bladder, which can be useful in the treatment of gastrointestinal and urological disorders.

Advantages And Limitations For Lab Experiments

[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride has several advantages for lab experiments. It is a potent and selective alpha-adrenergic receptor antagonist, which makes it a useful tool for studying the cardiovascular and nervous systems. It has also been shown to have significant effects on the gastrointestinal and urological systems, making it a useful tool for studying these systems. However, there are some limitations to the use of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride in lab experiments. It can have significant side effects, such as orthostatic hypotension and tachycardia, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride in scientific research. One area of interest is the use of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride in the treatment of hypertension and other cardiovascular disorders. Another area of interest is the use of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride in the treatment of gastrointestinal and urological disorders. Additionally, there is interest in developing new alpha-adrenergic receptor antagonists that are more selective and have fewer side effects than [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride.

Synthesis Methods

[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride can be synthesized by reacting phenoxybenzyl chloride with ethylenediamine in the presence of a base. The resulting product is then purified by recrystallization from ethanol to obtain pure [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride.

Scientific Research Applications

[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride has been widely used in scientific research as an alpha-adrenergic receptor antagonist. It has been shown to have significant effects on the cardiovascular and nervous systems, making it a useful tool for studying these systems. [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride has been used in studies on hypertension, pheochromocytoma, and autonomic nervous system disorders.

properties

IUPAC Name

2-(3-phenoxyphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c15-9-10-16-13-7-4-8-14(11-13)17-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWJIINFZUJROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride

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